

Application Notes & Protocols for Pyrrolidin-3-ol-d5 in Quantitative Proteomics

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Compound of Interest

Compound Name: Pyrrolidin-3-ol-d5

Cat. No.: B12396039

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Introduction

Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance across different biological samples.[1][2] Deuterated compounds are frequently employed as "heavy" isotopic labels due to their chemical similarity to their "light" counterparts, with the mass difference allowing for accurate quantification.[2][3] While direct applications of **Pyrrolidin-3-ol-d5** in proteomics are not extensively documented in current literature, its chemical structure lends itself to incorporation into novel labeling reagents.

This document presents a hypothetical application of **Pyrrolidin-3-ol-d5** as part of a novel, amine-reactive isobaric tagging reagent, which we will refer to as Pyrro-D5-Tag. This reagent is designed for the relative quantification of proteins in complex biological samples. The core principle involves the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) with the Pyrro-D5-Tag. In a typical duplex experiment, one sample is labeled with a "light" version of the tag (Pyrro-D0-Tag) and the other with the "heavy" **Pyrrolidin-3-ol-d5** containing tag (Pyrro-D5-Tag). Following labeling, the samples are combined, subjected to enzymatic digestion, and analyzed by high-resolution mass spectrometry. The mass difference imparted by the five deuterium atoms allows for the accurate relative quantification of peptides and, consequently, the parent proteins.

Principle of the Method

The Pyrro-D5-Tag reagent is a hypothetical amine-reactive compound that incorporates the deuterated pyrrolidinol moiety. The reagent consists of three key functional parts:

- **Amine-reactive group:** An N-hydroxysuccinimide (NHS) ester for efficient labeling of primary amines on peptides.
- **Balancer group:** A chemical moiety that ensures the light and heavy tags have the same overall mass, a principle used in isobaric tagging.
- **Reporter group:** A fragment that is released during tandem mass spectrometry (MS/MS) and whose intensity is used for quantification. The **Pyrrolidin-3-ol-d5** would be part of this reporter group, creating a mass difference between the heavy and light tags upon fragmentation.

Quantitative Data Summary

The following tables represent hypothetical data from a proof-of-concept experiment using the Pyrro-D5-Tag to analyze protein expression changes in a cancer cell line treated with a novel therapeutic agent.

Table 1: Labeling Efficiency of Pyrro-D5-Tag

Parameter	Result
Overall Labeling Efficiency	> 98%
Unlabeled Peptides	< 2%
Partially Labeled Peptides	< 1%
Number of Labeled Peptides	15,234
Number of Labeled Proteins	3,456

Table 2: Quantification of Differentially Expressed Proteins

Protein ID	Gene Name	Fold Change (Treated/Contr ol)	p-value	Regulation
P06733	EGFR	-2.5	0.001	Down-regulated
P60709	ACTB	1.1	0.85	No change
Q06609	MAPK1	-1.8	0.015	Down-regulated
P31749	AKT1	-2.1	0.005	Down-regulated
P42336	CASP3	3.2	0.002	Up-regulated
P08069	HSP90AA1	1.2	0.75	No change

Experimental Protocols

I. Sample Preparation and Protein Digestion

- Cell Lysis: Harvest cells from control and treated samples. Lyse the cells in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Reduction and Alkylation:
 - Take 100 µg of protein from each sample.
 - Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
 - Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.
- Protein Digestion:

- Dilute the samples with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Peptide Cleanup: Acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluted peptides in a vacuum centrifuge.

II. Peptide Labeling with Pyrro-D0/D5-Tag

- Reagent Preparation: Reconstitute the Pyrro-D0-Tag and Pyrro-D5-Tag reagents in anhydrous acetonitrile to a concentration of 20 mg/mL immediately before use.
- Peptide Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.5.
- Labeling Reaction:
 - To the control peptide sample, add 8 µL of the reconstituted Pyrro-D0-Tag solution.
 - To the treated peptide sample, add 8 µL of the reconstituted Pyrro-D5-Tag solution.
 - Incubate the reactions for 1 hour at room temperature.
- Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
- Sample Pooling and Cleanup: Combine the light and heavy labeled samples. Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.

III. Mass Spectrometry Analysis

- LC-MS/MS Analysis: Reconstitute the labeled peptide mixture in 0.1% formic acid and analyze using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

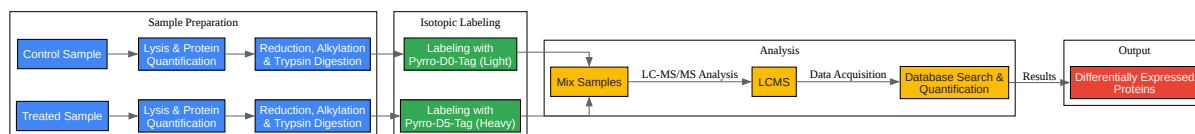
- **Data Acquisition:** Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap at a resolution of 120,000. Select the top 15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS/MS scans in the Orbitrap at a resolution of 30,000.

IV. Data Analysis

- **Database Search:** Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
- **Modifications:** Specify the Pyrro-D0-Tag and Pyrro-D5-Tag modifications on lysine residues and peptide N-termini as variable modifications.
- **Quantification:** Calculate the intensity of the reporter ions from the MS/MS spectra for each identified peptide. Determine the relative abundance of each peptide by calculating the ratio of the heavy (Pyrro-D5) to light (Pyrro-D0) reporter ion intensities.
- **Protein Quantification and Statistical Analysis:** Aggregate the peptide ratios to determine the relative quantification of proteins. Perform statistical analysis to identify significantly regulated proteins.

Visualizations

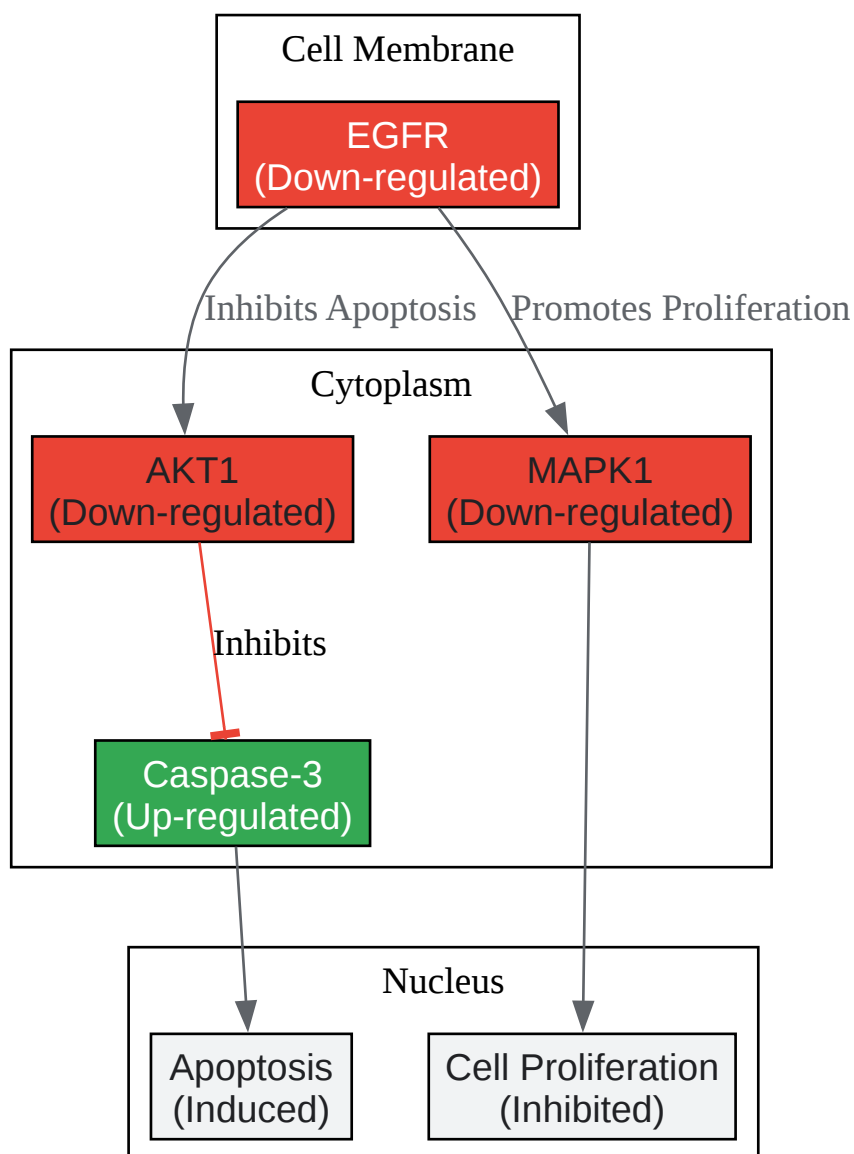
Experimental Workflow



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Caption: Experimental workflow for quantitative proteomics using Pyrro-D5-Tag.

Hypothetical Signaling Pathway Analysis



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